

Application Notes and Protocols for In Vivo Studies of 2-Piperidinonicotinic Acid

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Compound of Interest

Compound Name: 2-Piperidinonicotinic acid

Cat. No.: B1351087

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Introduction

2-Piperidinonicotinic acid is a synthetic compound featuring a nicotinic acid core with a piperidine substituent. As a derivative of nicotinic acid (Vitamin B3), it holds potential for therapeutic applications, possibly interacting with pathways related to lipid metabolism, inflammation, or neurological functions.[1][2][3] These application notes provide a comprehensive guide for the initial characterization, formulation, and in vivo administration of **2-Piperidinonicotinic acid** to facilitate preclinical research. Due to the limited publicly available data on this specific molecule, this document outlines a systematic approach to its preformulation analysis and provides adaptable protocols for formulation development and in vivo studies.

Preformulation Studies: Physicochemical Characterization

Prior to in vivo testing, a thorough understanding of the physicochemical properties of **2-Piperidinonicotinic acid** is essential for developing a stable and effective formulation.[4][5][6][7]

Experimental Protocol: Equilibrium Solubility Assessment

This protocol determines the thermodynamic solubility of **2-Piperidinonicotinic acid** in various aqueous media relevant to physiological conditions.[8][9]

Materials:

- **2-Piperidinonicotinic acid** (solid powder)
- Phosphate-buffered saline (PBS), pH 7.4
- 0.1 N HCl (simulated gastric fluid, pH ~1.2)
- Acetate buffer, pH 4.5
- Incubator shaker (37°C)
- 0.22 µm syringe filters
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

- Add an excess amount of **2-Piperidinonicotinic acid** to vials containing each of the test buffers (e.g., 10 mg/mL).
- Incubate the vials at 37°C in a shaker for 48 hours to ensure equilibrium is reached.
- After incubation, visually inspect for the presence of undissolved solid.
- Filter the supernatant through a 0.22 µm syringe filter to remove any solid particles.
- Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
- Perform the experiment in triplicate for each buffer system.

Experimental Protocol: Stability Assessment

This protocol evaluates the stability of **2-Piperidinonicotinic acid** in the proposed formulation vehicles.^{[5][6]}

Materials:

- **2-Piperidinonicotinic acid**
- Selected formulation vehicles (e.g., saline, 5% DMSO in saline)
- HPLC system
- Environmental chamber (e.g., 25°C/60% RH, 40°C/75% RH)

Procedure:

- Prepare solutions of **2-Piperidinonicotinic acid** in the selected vehicles at the target concentration.
- Store aliquots of the solutions under different conditions: refrigerated (2-8°C), room temperature (25°C), and accelerated (40°C).
- At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC to determine the concentration of the parent compound and the presence of any degradation products.
- Calculate the percentage of the remaining compound at each time point relative to the initial concentration.

Hypothetical Preformulation Data Summary

The following table summarizes hypothetical data from the preformulation studies.

Property	Method	Result	Implication for Formulation
Molecular Weight	-	206.24 g/mol	Used for all concentration and dosage calculations.
Appearance	Visual Inspection	White to off-white crystalline powder	Provides a baseline for physical characterization.
Solubility in PBS (pH 7.4)	Equilibrium Solubility Assay	5 mg/mL	Sufficiently soluble for intravenous administration in a simple aqueous vehicle.
Solubility in 0.1 N HCl	Equilibrium Solubility Assay	20 mg/mL	High solubility in acidic conditions suggests good dissolution in the stomach for oral administration.
Stability in Saline (4°C)	HPLC Stability Assay	>99% remaining after 72 hours	Formulations in saline can be prepared in advance and stored under refrigeration for short periods.
Stability in Saline (25°C)	HPLC Stability Assay	95% remaining after 24 hours	Room temperature stability is acceptable for the duration of a typical experiment, but refrigerated storage is recommended.

Formulation Protocols for In Vivo Administration

Based on the hypothetical preformulation data, the following are recommended protocols for preparing formulations for oral and intravenous administration.

Protocol for Oral Formulation (Solution)

Vehicle: Sterile water or 0.5% (w/v) carboxymethylcellulose in sterile water. The acidic nature of the stomach will aid in solubilization.

Materials:

- **2-Piperidinonicotinic acid**
- Sterile water for injection
- 0.5% (w/v) carboxymethylcellulose (CMC) solution (optional, for suspension if needed)
- Sterile glassware
- Magnetic stirrer

Procedure:

- Calculate the required amount of **2-Piperidinonicotinic acid** and vehicle based on the desired concentration and the number of animals to be dosed. A typical dosing volume for mice is 10 mL/kg.^{[8][10]}
- For a 10 mg/kg dose in a 25 g mouse, the dose is 0.25 mg. At a dosing volume of 10 mL/kg (0.25 mL for a 25 g mouse), the required concentration is 1 mg/mL.
- Weigh the required amount of **2-Piperidinonicotinic acid**.
- Add the powder to the appropriate volume of sterile water in a sterile beaker with a magnetic stir bar.
- Stir the solution until the compound is completely dissolved. Gentle warming (up to 40°C) can be used if necessary, provided the compound is stable at this temperature.

- If a suspension is required, use 0.5% CMC and ensure uniform suspension before each administration.
- Verify the final concentration and purity by HPLC if required.

Protocol for Intravenous Formulation (Solution)

Vehicle: Sterile 0.9% saline.

Materials:

- **2-Piperidinonicotinic acid**
- Sterile 0.9% saline for injection
- Sterile, pyrogen-free glassware
- 0.22 µm sterile syringe filter

Procedure:

- Calculate the required amount of **2-Piperidinonicotinic acid** and saline. The maximum recommended bolus injection volume for a mouse is 5 mL/kg.[\[4\]](#)
- For a 5 mg/kg dose in a 25 g mouse, the dose is 0.125 mg. At an injection volume of 5 mL/kg (0.125 mL for a 25 g mouse), the required concentration is 1 mg/mL.
- Aseptically weigh the required amount of **2-Piperidinonicotinic acid**.
- In a sterile vial, dissolve the compound in the calculated volume of sterile 0.9% saline.
- Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial to ensure sterility and remove any particulates.
- Store the final sterile solution at 2-8°C until use.

In Vivo Administration Protocols

The following are detailed protocols for the administration of **2-Piperidinonicotinic acid** formulations to mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol for Oral Gavage in Mice

Materials:

- Mouse oral gavage needle (18-20 gauge, flexible tip recommended)[10][11]
- Appropriately sized syringe
- Prepared oral formulation

Procedure:

- Weigh the mouse to determine the correct dosing volume.[10]
- Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the needle.[11][12]
- Draw the calculated volume of the formulation into the syringe.
- Restrain the mouse firmly by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.[10][11]
- Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate.[6][11]
- The needle should pass smoothly into the esophagus. If resistance is met, withdraw and reposition. Do not force the needle.[6][10]
- Once the needle is at the predetermined depth, administer the formulation slowly and steadily.
- Gently remove the needle along the same path of insertion.
- Monitor the animal for at least 15 minutes post-dosing for any signs of respiratory distress.[8]

Protocol for Intravenous Injection (Tail Vein) in Mice

Materials:

- Mouse restrainer
- Heat lamp or warming pad
- 27-30 gauge needle with a 1 mL syringe[4][5]
- 70% ethanol or isopropanol wipes
- Prepared intravenous formulation

Procedure:

- Warm the mouse's tail using a heat lamp or by placing the cage on a warming pad for 5-10 minutes to induce vasodilation of the lateral tail veins.[4][5]
- Place the mouse in a suitable restrainer.
- Wipe the tail with a 70% alcohol pad to clean the injection site.
- Draw the calculated volume of the IV formulation into the syringe, ensuring there are no air bubbles.
- Locate one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail.[4][5]
- A successful insertion may result in a small flash of blood in the needle hub.
- Slowly inject the formulation. There should be no resistance. If a subcutaneous bleb forms, the needle is not in the vein. Stop the injection, withdraw the needle, and attempt a more proximal injection.[4][13]
- After the injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
- Return the mouse to its cage and monitor for any adverse reactions.

Hypothetical Mechanism of Action and Investigation Workflow

Potential Signaling Pathway

As a nicotinic acid derivative, **2-Piperidinonicotinic acid** may interact with G-protein coupled receptors (GPCRs) similar to the nicotinic acid receptor, GPR109A.[3] Activation of such a receptor could lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream pathways like protein kinase A (PKA), ultimately affecting gene expression related to lipid metabolism and inflammation.

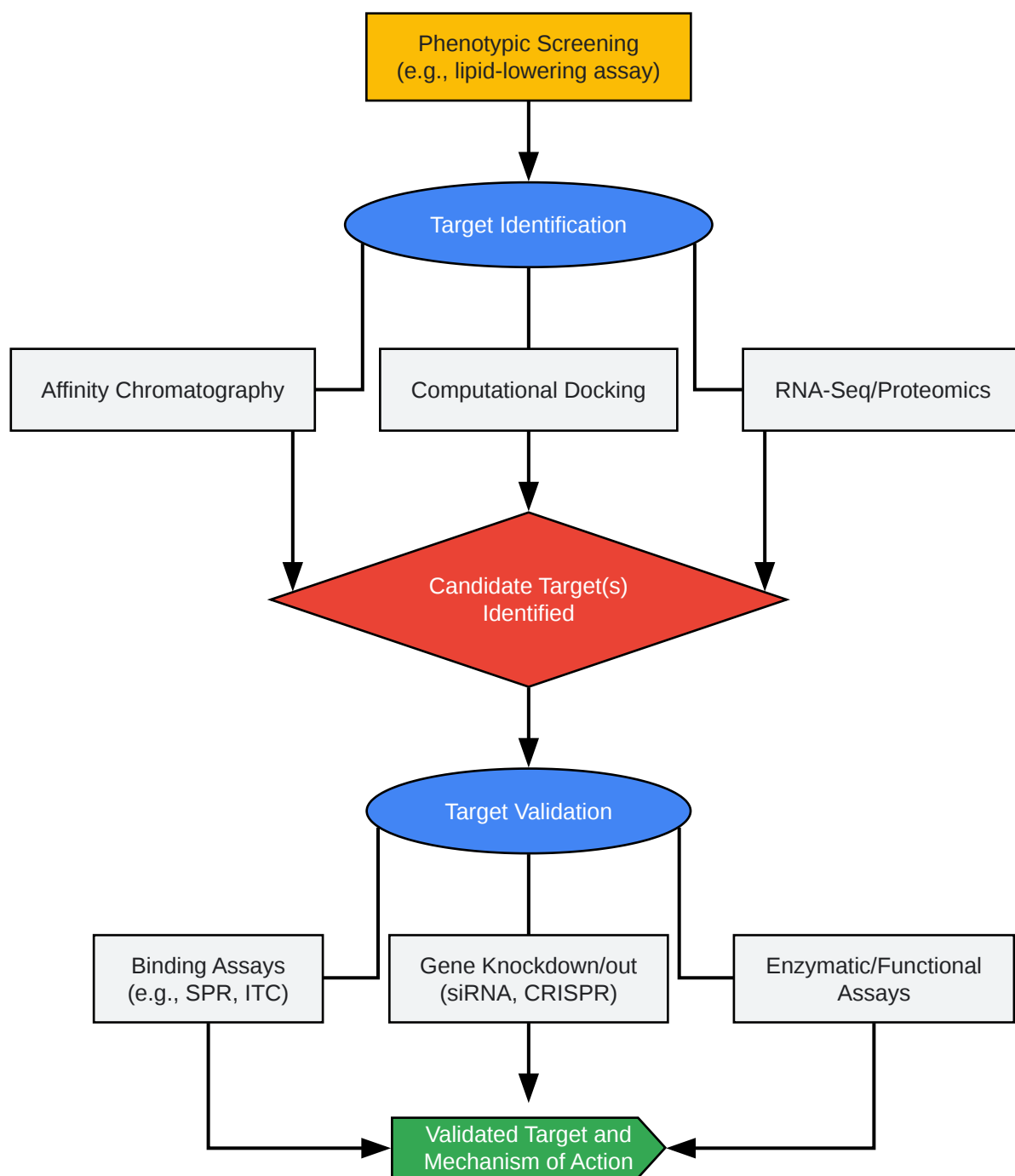


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Caption: Hypothetical GPCR signaling pathway for **2-Piperidinonicotinic acid**.

Experimental Workflow for Target Identification and Validation

To elucidate the actual mechanism of action, a systematic workflow is necessary. This involves a combination of in vitro and in silico methods to identify the molecular target and validate its role in the observed phenotype.[12][14][15]



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